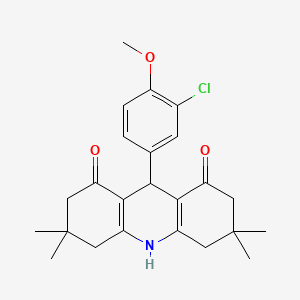

9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

説明

9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a heterocyclic compound belonging to the acridinedione family, characterized by a fused tricyclic core with two ketone groups at positions 1 and 6. The molecule features a 3-chloro-4-methoxyphenyl substituent at the 9-position and four methyl groups at the 3,3,6,6-positions, enhancing its lipophilicity and steric bulk. These structural attributes contribute to its biological activity, particularly in anticancer applications. Studies indicate that the 3-chloro-4-methoxyphenyl group improves receptor binding affinity and cytotoxicity, especially against skin cancer cells, by modulating interactions with DNA and target proteins . Its synthesis typically involves multicomponent reactions (MCRs) using dimedone, aromatic aldehydes, and ammonium acetate, catalyzed by heterogeneous systems like Fe3O4@Polyaniline-SO3H or Bi2O3 nanoparticles .

特性

分子式 |

C24H28ClNO3 |

|---|---|

分子量 |

413.9 g/mol |

IUPAC名 |

9-(3-chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |

InChI |

InChI=1S/C24H28ClNO3/c1-23(2)9-15-21(17(27)11-23)20(13-6-7-19(29-5)14(25)8-13)22-16(26-15)10-24(3,4)12-18(22)28/h6-8,20,26H,9-12H2,1-5H3 |

InChIキー |

IUDLVJPXIFWOMY-UHFFFAOYSA-N |

正規SMILES |

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)Cl)C(=O)C1)C |

製品の起源 |

United States |

準備方法

One-Pot Condensation Method

A modified procedure derived from Balamurugan et al. (2009) involves the following steps:

- Reagents :

- 3-Chloro-4-methoxybenzaldehyde (1 mmol)

- Dimedone (2 mmol)

- Ammonium acetate (1.2 mmol)

- Ethanol/water (7:3 v/v, 10 mL)

- Acidic ionic liquid catalyst (e.g., 3-carboxymethyl-1-methylimidazolium hydrogen sulfate, 20 mol%)

Procedure :

The aldehyde, dimedone, and ammonium acetate are stirred in ethanol/water at room temperature for 5 minutes. The catalyst is added, and the mixture is heated at 75–80°C for 1.5 hours. Completion is monitored by TLC (ethyl acetate/hexane, 1:3). The product precipitates upon cooling and is recrystallized from ethanol to yield pale-yellow crystals (82% yield).Mechanistic Insights :

Two-Step Synthesis with Intermediate Isolation

Adapted from Zhao & Teng (2008), this method isolates the bis-enol intermediate before cyclization:

- Step 1: Formation of Bis-Enol Intermediate

- Step 2: Cyclization with Ammonium Acetate

Optimization and Catalytic Innovations

Solvent and Catalyst Screening

Comparative studies show ethanol/water mixtures enhance reaction rates due to improved solubility of ionic intermediates. Acidic ionic liquids outperform traditional catalysts like piperidine, yielding higher purity and reducing reaction times to 1.5 hours (vs. 8–12 hours with conventional methods).

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times to 20 minutes with comparable yields (80–85%). However, scalability remains challenging due to equipment limitations.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

While no data exists for the target compound, related structures (e.g., 9-(4-ethoxyphenyl)-analogues) reveal a flattened-boat conformation for the central dihydropyridine ring and sofa conformations for the outer rings.

化学反応の分析

Types of Reactions

9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, 9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They are evaluated for their efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

作用機序

The mechanism of action of 9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context.

類似化合物との比較

Comparison with Similar Compounds

Acridinedione derivatives exhibit diverse biological and physicochemical properties depending on substituent groups. Below is a detailed comparison:

Physicochemical Properties

- Lipophilicity : The 3-Cl-4-OCH3 substituent in the target compound balances hydrophobicity and hydrogen-bonding capacity, outperforming purely hydrophobic (e.g., 4-Br-C6H4) or polar (e.g., 3-CN-C6H4) analogs .

- Melting Points :

- Photophysical Behavior : Fluorescence properties vary; the target compound’s chloro-methoxy group may redshift absorption spectra compared to unsubstituted derivatives .

Key Findings

Substituent Impact: Electron-withdrawing groups (Cl, NO2) enhance bioactivity but may reduce solubility. Methoxy groups improve binding specificity .

Green Chemistry : Heterogeneous catalysts like Fe3O4@Polyaniline-SO3H outperform homogeneous systems in yield and environmental safety .

Structure-Activity Relationship (SAR) : The 3-Cl-4-OCH3 configuration in the target compound optimizes anticancer efficacy, surpassing analogs with single substituents .

生物活性

9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a compound belonging to the acridinedione family. This class of compounds is known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₂₄H₂₈ClN₂O₃

- Molecular Weight : 413.94 g/mol

- CAS Number : Not specified in the sources.

Antimicrobial Activity

Research indicates that acridinedione derivatives exhibit significant antimicrobial properties. Specifically:

- Gram-positive and Gram-negative Bacteria : The compound demonstrates strong activity against both types of bacteria. Studies have shown minimum inhibitory concentration (MIC) values as low as 4 μg/mL for certain derivatives with similar structures .

- Mechanism of Action : The antimicrobial effect is attributed to the ability of the compound to interact with microbial enzymes and cell membranes. Substituents like methoxy groups enhance this activity by facilitating better binding to bacterial targets .

Anticancer Properties

Acridinediones are also investigated for their potential in cancer treatment:

- Cell Line Studies : In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances cytotoxicity against cancer cells .

- Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

Study 1: Antibacterial Efficacy

A study conducted on a series of acridinedione derivatives revealed that those with multiple methoxy substituents showed enhanced antibacterial activity compared to those with single substituents or no electron-donating groups. This suggests that structural modifications can significantly influence biological efficacy .

Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of 9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, supporting further exploration into its therapeutic potential .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。